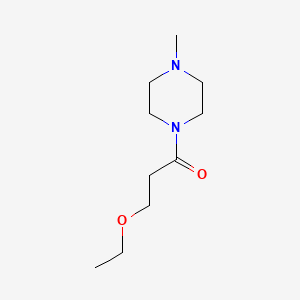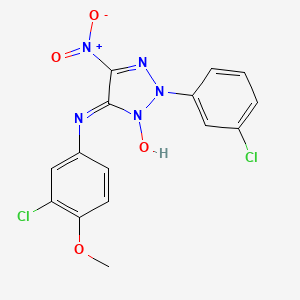![molecular formula C19H21ClN2O B4189393 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide
Vue d'ensemble
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as ML204, is a potent and selective blocker of the voltage-gated potassium channel Kv7.4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, epilepsy, and pain.
Mécanisme D'action
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide selectively blocks the Kv7.4 channel, which is responsible for regulating the tone of smooth muscle cells in blood vessels. By blocking this channel, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide reduces the contractility of these cells, leading to vasodilation and a reduction in blood pressure. In the brain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide blocks the Kv7.2/7.3 channels, which are responsible for regulating neuronal excitability. By blocking these channels, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide reduces the hyperexcitability of neurons, leading to a reduction in seizure activity and pain.
Biochemical and Physiological Effects
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure, seizure activity, and pain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide as a research tool is its selectivity for the Kv7.4 channel. This allows researchers to selectively block this channel without affecting other potassium channels. However, one limitation of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are a number of potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide. One area of interest is the development of more potent analogs of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide that could be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide in other diseases, such as heart failure and cancer. Additionally, the development of more selective blockers of the Kv7.4 channel could lead to the development of more targeted therapies for hypertension.
Applications De Recherche Scientifique
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce blood pressure in animal models by selectively blocking the Kv7.4 channel in the smooth muscle cells of blood vessels. In epilepsy, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce seizure activity in animal models by blocking the Kv7.2/7.3 channels in the brain. In pain, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been shown to reduce neuropathic pain in animal models by blocking the Kv7.2/7.3 channels in sensory neurons.
Propriétés
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-8-3-4-9-15(14)19(23)21-17-11-7-10-16(20)18(17)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFSQFHPOMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4189317.png)

![1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4189332.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4189375.png)
![2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4189387.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)
![1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4189414.png)
